molecular formula C17H34ClN5O4S B8090501 tert-butyl N-chlorosulfonylcarbamate;1,4-diazabicyclo[2.2.2]octane

tert-butyl N-chlorosulfonylcarbamate;1,4-diazabicyclo[2.2.2]octane

Cat. No.: B8090501
M. Wt: 440.0 g/mol
InChI Key: FICOENNGYUMJST-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[2.2.2]octane (DABCO) DABCO is a bicyclic tertiary amine with the molecular formula C₆H₁₂N₂. It is a white crystalline solid (mp 174°C) with a sharp ammonia-like odor, hygroscopicity, and high solubility in polar solvents like water and methanol . It sublimes readily at room temperature and acts as a strong base (pKa ~8.8) due to its rigid bicyclic structure, which enhances nitrogen lone pair availability . DABCO is widely used in organic synthesis as a catalyst (e.g., in Baylis-Hillman reactions), a ligand in coordination chemistry, and a precursor for antibacterial polymers .

tert-Butyl N-Chlorosulfonylcarbamate Limited direct evidence is available for this compound. However, analogous tert-butyl carbamates (e.g., tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate) are used as intermediates in pharmaceutical synthesis, often as protecting groups or drug impurity reference standards .

Properties

IUPAC Name

tert-butyl N-chlorosulfonylcarbamate;1,4-diazabicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H12N2.C5H10ClNO4S/c2*1-2-8-5-3-7(1)4-6-8;1-5(2,3)11-4(8)7-12(6,9)10/h2*1-6H2;1-3H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICOENNGYUMJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)Cl.C1CN2CCN1CC2.C1CN2CCN1CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Cyclization of Diethanolamine and Ethylene Diamine

The industrial synthesis of DABCO, as detailed in US Patent 2,977,363 , employs a catalytic cyclization reaction between diethanolamine and ethylene diamine. The process involves:

  • Reactants : A charge mixture of 50–75 mol% diethanolamine and 25–50 mol% ethylene diamine.

  • Catalyst : Acidic siliceous cracking catalysts (e.g., silica-alumina with 60–90% SiO₂ and 10–40% Al₂O₃).

  • Conditions :

    • Temperature: 575–900°F (302–482°C), optimized at 625–700°F (329–371°C).

    • Pressure: 0.5 atm to 100 psi.

    • Space velocity: 0.5–2.0 h⁻¹.

The reaction proceeds via dehydrogenation and cyclization, yielding DABCO with high selectivity. Catalysts containing nickel further enhance yield by promoting dehydrogenation.

Table 1: Optimal Conditions for DABCO Synthesis

ParameterRangeOptimal Value
Temperature575–900°F625–700°F
Pressure0.5 atm – 100 psiAtmospheric pressure
Catalyst Composition60–90% SiO₂, 10–40% Al₂O₃85% SiO₂, 15% Al₂O₃
Space Velocity0.5–2.0 h⁻¹1.0 h⁻¹

Synthesis of tert-Butyl N-Chlorosulfonylcarbamate

Chlorosulfonylation of tert-Butyl Carbamate

While direct methodologies are omitted from non-restricted sources, analogous pathways from sulfonamide synthesis provide a template. As inferred from Journal of Chemical and Pharmaceutical Research , chlorosulfonyl isocyanate (CSI) reacts with amines to form sulfamoyl chlorides. Applying this to tert-butyl carbamate:

  • Reaction Setup :

    • Reactants : tert-Butyl carbamate and chlorosulfonyl isocyanate (CSI) in anhydrous dichloromethane.

    • Conditions : 0–5°C under inert atmosphere (N₂/Ar).

  • Workup : Quenching with ice water followed by extraction and recrystallization.

This method aligns with industrial practices for analogous sulfonylcarbamates, though specific yields remain proprietary.

Coordination of tert-Butyl N-Chlorosulfonylcarbamate with DABCO

Stoichiometric Complexation

The final compound, as described by LTOM Chemical , forms a 1:2 adduct via non-covalent interactions. The protocol involves:

  • Molar Ratio : 1 mole tert-butyl N-chlorosulfonylcarbamate to 2 moles DABCO.

  • Solvent System : Polar aprotic solvents (e.g., THF or DMF) at ambient temperature.

  • Purification : Recrystallization from ethanol/water mixtures yields the pure complex.

Table 2: Coordination Reaction Parameters

ComponentMolar RatioSolventTemperature
tert-Butyl N-chlorosulfonylcarbamate1THF/DMF25°C
DABCO2THF/DMF25°C

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : Peaks at 1718 cm⁻¹ (C=O stretch) and 1358–1151 cm⁻¹ (S=O asymmetric/symmetric stretches).

  • ¹H NMR : Tert-butyl protons resonate at δ 1.45 ppm, while DABCO’s bridgehead protons appear at δ 2.70–3.10 ppm .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different derivatives.

  • Reduction: : Reduction reactions can be performed to modify the compound's structure.

  • Substitution: : Substitution reactions are common, where different functional groups can replace existing ones.

Common Reagents and Conditions

Reagents such as sodium borohydride for reduction and potassium permanganate for oxidation are commonly used. Reaction conditions vary depending on the specific transformation but generally involve the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions include various sulfonyl derivatives , chlorinated compounds , and carbamate derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-chlorosulfonylcarbamate;1,4-diazabicyclo[2.2.2]octane is used as a reagent in the synthesis of complex organic molecules. It serves as a catalyst in reactions that form carbon-carbon bonds and in the protection and deprotection of functional groups.

Biology

In biological research, this compound is used to study enzyme mechanisms and to develop new biochemical assays. Its ability to act as a nucleophile and base makes it valuable in probing biological systems.

Medicine

In the medical field, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine their efficacy in treating various diseases.

Industry

In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable tool in chemical manufacturing processes.

Mechanism of Action

The mechanism by which tert-butyl N-chlorosulfonylcarbamate;1,4-diazabicyclo[2.2.2]octane exerts its effects involves its role as a nucleophile and base. It interacts with various substrates to facilitate chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.

Comparison with Similar Compounds

Structural and Basicity Comparisons

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight Basicity (pKa) Key Applications
1,4-Diazabicyclo[2.2.2]octane (DABCO) C₆H₁₂N₂ 112.17 ~8.8 Catalysis, coordination chemistry, antibacterial polymers
Quinuclidine (1-Azabicyclo[2.2.2]octane) C₇H₁₃N 111.19 ~11.0 Organic synthesis, chiral catalysis
1,8-Diazabicyclo[5.2.2]nonane C₇H₁₄N₂ 126.20 N/A Green solvent, ionic liquid applications
Pyridine C₅H₅N 79.10 ~5.2 Solvent, ligand, pharmaceutical synthesis
  • Basicity : DABCO is less basic than quinuclidine (pKa ~11) due to the electron-withdrawing effect of the second nitrogen atom. However, its rigid structure makes it more effective in stabilizing charge-transfer complexes during sulfonylation reactions compared to pyridine .
  • Solubility: DABCO’s hygroscopic nature contrasts with 1,8-diazabicyclo[5.2.2]nonane, which is used as a non-polar solvent in green chemistry .
Reactivity in Sulfonylation and Catalysis
  • DABCO : Forms charge-transfer complexes with sulfonyl chlorides, enabling mild C–N bond cleavage and sulfonylation under ambient conditions . For example, DABCO reacts with SO₂ to form bis(sulfur dioxide) adducts (DABSO), a stable SO₂ surrogate for synthesizing sulfinates and sulfonamides .
  • Quinuclidine : Lacks the dual nitrogen centers required for charge-transfer complex formation, requiring harsher conditions for sulfonylation.
  • Triethylamine : A weaker base (pKa ~10.7) and less rigid than DABCO, leading to slower reaction kinetics in sulfonylation .

Table 2: Sulfonylation Efficiency

Catalyst Reaction Temperature Yield (%) Reference
DABCO 25°C 92
Triethylamine 60°C 75
Pyridine 80°C 50 N/A
Coordination Chemistry and Metal Complexes

DABCO: Forms stable complexes with transition metals (e.g., Cu²⁺, Bi³⁺) via its dual nitrogen donors. For example, [Cu(L)Br₃] complexes with DABCO in methanol exhibit unique green coloration and 1D/2D nanostructures . DABCO also acts as a countercation in iodobismuthates like [C₆H₁₄N₂]₂[Bi₄I₁₆]·2H₂O . Similar Compounds:

  • CTAB (Cetyltrimethylammonium bromide) : Forms micelles but lacks the bicyclic structure for rigid metal coordination.
  • Pyridinium derivatives : Less effective in stabilizing iodobismuthate frameworks compared to DABCO .

Biological Activity

The compound tert-butyl N-chlorosulfonylcarbamate;1,4-diazabicyclo[2.2.2]octane (often referred to as DABCO ) is a versatile molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data tables and research findings.

  • Molecular Formula : C17H34ClN5O4S
  • Molecular Weight : 440.00 g/mol
  • CAS Number : 2443502-73-4

The structure of DABCO is characterized by its bicyclic framework, which contributes to its unique chemical reactivity and biological activity.

Biological Activity Overview

DABCO derivatives have been evaluated for various biological activities, including antibacterial, antiviral, and antifungal properties. The following sections detail these findings.

Antibacterial Activity

Research indicates that DABCO-based compounds exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. A study evaluating tetracationic compounds based on DABCO showed:

  • Minimum Inhibitory Concentrations (MICs) comparable to ciprofloxacin against Staphylococcus aureus and Pseudomonas aeruginosa.
  • Rapid bactericidal activity was observed within 2 hours against Staphylococcus aureus and Pseudomonas aeruginosa .
CompoundMIC (µg/mL)Bacterial Strain
1c0.5Staphylococcus aureus
1e1.0Pseudomonas aeruginosa
Ciprofloxacin1.0Staphylococcus aureus

Antiviral Activity

DABCO derivatives also demonstrate antiviral properties, particularly against influenza virus strains. Compounds with aromatic linkers showed the highest antiviral activity, indicating potential for development as antiviral agents .

The biological activity of DABCO is attributed to its ability to interact with microbial cell membranes and inhibit essential cellular processes. The sulfonyl group enhances the compound's reactivity, facilitating interactions with bacterial enzymes and viral proteins.

Case Studies

Several case studies have highlighted the utility of DABCO in drug development:

  • Antimicrobial Development : A series of DABCO derivatives were synthesized and tested for antimicrobial efficacy, leading to the identification of several promising candidates for further development against drug-resistant strains .
  • Electrochemical Synthesis : An environmentally friendly electrochemical method was developed for synthesizing sulfonamides using DABCO as a catalyst, showcasing its role in modern synthetic chemistry .

Q & A

Q. How can researchers optimize the synthesis of tert-butyl carbamate derivatives for reproducibility?

  • Methodological Answer : The synthesis of tert-butyl carbamates typically involves reacting amines with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) . Key parameters to optimize include:
  • Base selection : Triethylamine is commonly used to neutralize HCl generated during the reaction. Alternative bases (e.g., DIPEA) may improve yields in moisture-sensitive reactions.
  • Solvent polarity : THF may enhance solubility of polar intermediates compared to DCM .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
    Validation : Monitor reaction progress via TLC or LC-MS, and confirm purity using 1^1H/13^{13}C NMR and HRMS .

Q. What purification strategies are effective for isolating 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives?

  • Methodological Answer : DABCO derivatives often require chromatographic purification due to their polar nature. Strategies include:
  • Flash chromatography : Use silica gel with gradient elution (e.g., 5–20% MeOH in DCM).
  • Recrystallization : For crystalline derivatives, solvents like ethyl acetate/hexane mixtures yield high purity .
    Challenges : DABCO’s high basicity may cause column degradation; pre-saturation of silica gel with ammonia or triethylamine can mitigate this .

Q. How should researchers handle and store tert-butyl N-chlorosulfonylcarbamate to ensure stability?

  • Methodological Answer :
  • Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the chlorosulfonyl group.
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Safety protocols (e.g., PPE, fume hoods) are critical due to potential irritancy .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity trends in carbamate functionalization?

  • Methodological Answer : Discrepancies in reactivity (e.g., nucleophilic substitution vs. elimination) can arise from:
  • Steric effects : Bulky tert-butyl groups hinder nucleophilic attack, favoring elimination pathways.
  • Solvent effects : Polar aprotic solvents stabilize transition states in SN2 mechanisms, while nonpolar solvents may promote radical intermediates .
    Experimental validation : Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can model transition states .

Q. How can computational methods predict the photophysical properties of carbamate-DABCO hybrids?

  • Methodological Answer : Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are used to:
  • Predict absorption/emission spectra : Analyze HOMO-LUMO gaps and charge-transfer states.
  • Optimize geometries : Assess conformational flexibility of the DABCO cage and carbamate substituents .
    Case study : Fluorescent maleimide derivatives were designed using similar computational-experimental workflows .

Q. What strategies resolve discrepancies in biological activity data for carbamate derivatives?

  • Methodological Answer : Inconsistent bioactivity (e.g., antimicrobial vs. cytotoxic effects) may stem from:
  • Impurity profiles : LC-MS or HPLC-UV quantification of byproducts (e.g., hydrolyzed carbamates) is critical .
  • Assay conditions : Varying pH or serum protein content in cell culture media can alter compound stability .
    Recommendation : Cross-validate results using orthogonal assays (e.g., MIC testing and live/dead cell imaging) .

Key Research Gaps and Recommendations

  • Synthetic challenges : Limited data on the stability of N-chlorosulfonylcarbamates in aqueous media warrants further kinetic studies .
  • Biological relevance : Many carbamate-DABCO hybrids lack validated mechanistic targets; proteomics or CRISPR screening could identify interactors .
  • Computational integration : Machine learning models trained on PubChem datasets may accelerate derivative design .

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